molecular formula C25H32N6O B5623464 (3R,4R)-1-[[1-(4-methylphenyl)pyrazol-4-yl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol

(3R,4R)-1-[[1-(4-methylphenyl)pyrazol-4-yl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol

Cat. No.: B5623464
M. Wt: 432.6 g/mol
InChI Key: YAIGWJDPJQSIGC-DNQXCXABSA-N
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Description

The compound “(3R,4R)-1-[[1-(4-methylphenyl)pyrazol-4-yl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol” is a complex organic molecule that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the pyrazole and pyridine groups. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazole Group: This step may involve the reaction of a suitable pyrazole derivative with the piperidine intermediate.

    Attachment of the Pyridine Group: This can be done through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The pyrazole and pyridine rings can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the aromatic rings could lead to fully saturated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its interaction with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. For example, it may bind to receptors or enzymes, modulating their activity and leading to downstream effects in biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-1-[[1-(4-methylphenyl)pyrazol-4-yl]methyl]-4-(4-pyridin-2-yl)piperidin-3-ol
  • (3R,4R)-1-[[1-(4-methylphenyl)pyrazol-4-yl]methyl]-4-(4-pyridin-2-yl)piperidin-3-amine

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern on the piperidine ring, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(3R,4R)-1-[[1-(4-methylphenyl)pyrazol-4-yl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O/c1-20-5-7-22(8-6-20)31-18-21(16-27-31)17-28-11-9-23(24(32)19-28)29-12-14-30(15-13-29)25-4-2-3-10-26-25/h2-8,10,16,18,23-24,32H,9,11-15,17,19H2,1H3/t23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIGWJDPJQSIGC-DNQXCXABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)CN3CCC(C(C3)O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)CN3CC[C@H]([C@@H](C3)O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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